molecular formula C10H13NO B2846408 4-[(Propylimino)methyl]benzenol CAS No. 106493-25-8

4-[(Propylimino)methyl]benzenol

Cat. No.: B2846408
CAS No.: 106493-25-8
M. Wt: 163.22
InChI Key: ZGWLQZGCQPBEIZ-DHZHZOJOSA-N
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Description

“4-[(Propylimino)methyl]benzenol” is a chemical compound with the molecular formula C10H13NO . It is a derivative of benzenol, also known as phenol, which is an aromatic compound .


Synthesis Analysis

The synthesis of such compounds often involves nucleophilic aromatic substitution reactions . A nucleophile, which is a species rich in electrons, attacks an aromatic ring and replaces one of the substituents in the ring . The exact synthesis process for “this compound” would depend on the starting materials and the specific conditions under which the reaction is carried out .


Molecular Structure Analysis

The molecular structure of “this compound” would be based on the structure of benzenol, with a propylimino)methyl group attached to the benzene ring . The exact structure would depend on the position of this group on the ring .


Chemical Reactions Analysis

The chemical reactions of “this compound” would likely involve the aromatic ring and the propylimino)methyl group . These could include further substitution reactions, as well as reactions involving the imino group .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” would depend on its molecular structure . These could include its density, color, hardness, melting and boiling points, and electrical conductivity . The exact properties would need to be determined experimentally .

Scientific Research Applications

Anticorrosion Potential in Steel Protection

4-[(Propylimino)methyl]benzenol and its derivatives have been studied for their anticorrosion properties. A study by Elemike et al. (2019) explored the synthesis of Schiff base compounds bearing a similar backbone to this compound. They found these compounds to be effective as mixed-type inhibitors for corrosion protection in mild steel, particularly in acidic environments. The inhibitors showed remarkable cathodic effect and high efficiency, indicating their potential in steel protection applications (Elemike et al., 2019).

Fluorometric Sensing of Cu2+

Another application is in the field of chemical sensing. Naskar et al. (2017) developed a probe based on a diformyl phenol structure similar to this compound for the selective detection of Cu2+ in aqueous solutions. This probe demonstrated effectiveness in colorimetric and fluorometric sensing, with potential applications in molecular imaging and biomedical fields (Naskar et al., 2017).

Antioxidant in Polymer Stabilization

In polymer science, a derivative of this compound was synthesized by Nedelčev et al. (2007) as an antioxidant for poly(propylene). This compound showed effectiveness in stabilizing the polymer, as evidenced by various analytical techniques including thermal analysis. It demonstrates the potential use of such compounds in enhancing the longevity and stability of polymers (Nedelčev et al., 2007).

Pharmaceutical Applications

In the pharmaceutical sector, derivatives of this compound have been explored for their potential therapeutic effects. La Motta et al. (2007) found that 2-Phenyl-pyrido[1,2-a]pyrimidin-4-one derivatives, which bear a phenol moiety similar to this compound, showed significant aldose reductase inhibitory and antioxidant properties. This suggests potential applications in managing diabetic complications (La Motta et al., 2007).

Mechanism of Action

Target of Action

It’s known that similar compounds participate in nucleophilic aromatic substitution reactions . The specific targets and their roles would depend on the specific biological or chemical system in which this compound is utilized.

Mode of Action

It can be inferred from related compounds that it might participate in nucleophilic aromatic substitution reactions . In such reactions, a nucleophile (a molecule donating an electron pair) replaces a substituent in an aromatic ring .

Biochemical Pathways

Based on its potential participation in nucleophilic aromatic substitution reactions , it could be involved in the synthesis or modification of aromatic compounds. The downstream effects would depend on the specific biochemical context.

Result of Action

The molecular and cellular effects of 4-[(Propylimino)methyl]benzenol’s action would depend on its specific targets and mode of action. Given its potential involvement in nucleophilic aromatic substitution reactions , it could lead to the synthesis or modification of aromatic compounds, potentially affecting cellular processes that involve these compounds.

Safety and Hazards

The safety and hazards associated with “4-[(Propylimino)methyl]benzenol” would depend on its physical and chemical properties . It’s important to handle all chemicals with appropriate safety precautions, including wearing protective equipment and working in a well-ventilated area .

Future Directions

The future directions for research on “4-[(Propylimino)methyl]benzenol” could include further exploration of its synthesis and reactions . This could lead to new applications for this compound in various fields .

Properties

IUPAC Name

4-(propyliminomethyl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO/c1-2-7-11-8-9-3-5-10(12)6-4-9/h3-6,8,12H,2,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGWLQZGCQPBEIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN=CC1=CC=C(C=C1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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